molecular formula C25H20N4O2 B2447162 N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900895-52-5

N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2447162
CAS RN: 900895-52-5
M. Wt: 408.461
InChI Key: IPXUTIABCYSYAT-UHFFFAOYSA-N
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Description

“N,1-Dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a chemical compound with the molecular formula C25H20N4O2 . It has an average mass of 408.452 Da and a mono-isotopic mass of 408.158630 Da .

Scientific Research Applications

Chemical Modification and Biological Properties

The chemical modification of pyridine moieties in molecules similar to N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has been studied for optimizing biological properties. For example, methylation at position 8 of pyrido[1,2-a]pyrimidine nucleus in similar compounds has been considered to enhance their biological activities, including analgesic properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis and Derivative Formation

Synthesis of novel pyrido and thieno derivatives related to this compound, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, has been reported. These compounds serve as good synthons for other pyridothienopyrimidines and related fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential HIV Treatment

Some derivatives of pyrido[1,2-a]pyrimidine, like Raltegravir, have been recognized as HIV integrase inhibitors. The compound's structure and intermolecular interactions have been studied to understand its effectiveness in treating HIV (Yamuna, Jasinski, Anderson, Yathirajan, & Kaur, 2013).

Retro Diels-Alder Method

The retro Diels-Alder method has been used for preparing pyrrolo[1,2-a]pyrimidinediones from compounds structurally related to this compound (Stájer, Szabó, Sohár, Csámpai, & Sillanpää, 2006).

Antimicrobial Activity

Derivatives of pyrido[1,2-a]pyrimidine have been synthesized and tested for antimicrobial activity. Some of these compounds showed higher activity than reference drugs against specific microorganism strains (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Antifungal Applications

Pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown significant antifungal activities against various strains, suggesting their potential in antifungal treatments (Hanafy, 2011).

Metabolism and Disposition Studies

Studies on the metabolism and disposition of compounds similar to this compound, particularly in HIV integrase inhibitors, have been conducted using 19F-NMR spectroscopy (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).

properties

IUPAC Name

N,6-dibenzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c30-24(26-16-18-9-3-1-4-10-18)21-15-20-23(29(21)17-19-11-5-2-6-12-19)27-22-13-7-8-14-28(22)25(20)31/h1-15H,16-17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXUTIABCYSYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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